molecular formula C11H19N B1582205 3-Heptylpyrrole CAS No. 878-11-5

3-Heptylpyrrole

Cat. No. B1582205
CAS RN: 878-11-5
M. Wt: 165.27 g/mol
InChI Key: OVBAZQHUSHSARW-UHFFFAOYSA-N
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Description

3-Heptylpyrrole is a chemical compound with the molecular formula C11H19N . It is a liquid at 20°C and has a color that ranges from colorless to brown .


Molecular Structure Analysis

The molecular structure of 3-Heptylpyrrole consists of a pyrrole ring with a heptyl (seven-carbon) side chain . The molecular weight of 3-Heptylpyrrole is 165.28 g/mol .


Physical And Chemical Properties Analysis

3-Heptylpyrrole is a liquid at 20°C . It has a boiling point of 97°C at 4.5 mmHg and a specific gravity of 0.89 at 20/20°C . The refractive index of 3-Heptylpyrrole is 1.48 .

Scientific Research Applications

Organic Light Emitting Diode (OLED) Devices

Poly(3-heptylpyrrole) has been shown to be an efficient π-conjugated ligand, forming a conjugated complex with Pd(MeCN)2Cl2. This complex was successfully applied in OLED devices, where it served as a hole injection layer. In tests, an OLED device using this complex achieved a maximum luminance of 11,000 cd/m2 at 10 V, which is 2 V lower than devices using the conventional copper phthalocyanine (CuPc) layer, indicating enhanced performance (Hirao et al., 2006).

Antineoplastic Activity

The incorporation of ferrocene-containing compounds, which may include derivatives of 3-heptylpyrrole, has been studied for their potential anticancer activity. For example, ferrocene-containing alcohols were tested against the HeLa cancer cell line, and a drug activity-structural relationship was observed, indicating that compounds with longer side chains and lower ferrocenyl group formal reduction potential exhibited more cytotoxicity (Shago et al., 2007).

Ferroptosis in Cancer Treatment

The concept of ferroptosis, an iron-dependent form of cell death, has become increasingly important in cancer research. Ferroptosis is regulated by various cellular metabolic pathways and is linked to numerous organ injuries and degenerative pathologies. Importantly, certain cancer cells, particularly therapy-resistant ones, are highly susceptible to ferroptosis. Pharmacological modulation of ferroptosis, both its induction and inhibition, holds significant potential for treating drug-resistant cancers and other diseases (Jiang et al., 2021).

Photocytotoxicity and DNA Interaction

Studies have explored the photocytotoxic effects of certain compounds in cancer treatment. For instance, a gallium corrole complex demonstrated significant photocytotoxicity towards Hep G2 cancer cells. This complex also interacted with c-MYC G-quadruplex DNA, a potential target for antitumor drugs, indicating the potential use of similar compounds in cancer therapy (Zhang et al., 2016).

Water Treatment

Fenton and Photo-fenton oxidation processes have been used for the degradation of 3-Aminopyridine, a compound related to 3-Heptylpyrrole, from water. These processes have shown high removal efficiency for 3-Aminopyridine, indicating their effectiveness as advanced oxidation methods at ambient conditions. This application suggests potential environmental uses for similar compounds in water treatment processes (Karale et al., 2014).

Safety And Hazards

3-Heptylpyrrole is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

3-heptyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-2-3-4-5-6-7-11-8-9-12-10-11/h8-10,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBAZQHUSHSARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CNC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293106
Record name 3-Heptylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Heptylpyrrole

CAS RN

878-11-5
Record name 3-Heptylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Heptylpyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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